molecular formula C7H4BrF3O B1520676 5-Bromo-2-(trifluoromethyl)phenol CAS No. 1121585-15-6

5-Bromo-2-(trifluoromethyl)phenol

Cat. No. B1520676
CAS RN: 1121585-15-6
M. Wt: 241 g/mol
InChI Key: XJAPJZDTGAPNOD-UHFFFAOYSA-N
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Description

5-Bromo-2-(trifluoromethyl)phenol is a chemical compound with the CAS Number: 1121585-15-6. It has a molecular weight of 241.01 . The compound is typically stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .


Molecular Structure Analysis

The InChI code for 5-Bromo-2-(trifluoromethyl)phenol is 1S/C7H4BrF3O/c8-4-1-2-5 (6 (12)3-4)7 (9,10)11/h1-3,12H . This indicates the presence of a phenol group (hydroxyl group attached to a benzene ring), a bromine atom, and a trifluoromethyl group in the molecular structure.


Physical And Chemical Properties Analysis

5-Bromo-2-(trifluoromethyl)phenol is a solid at room temperature . It is recommended to be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .

Scientific Research Applications

Organic Synthesis Building Blocks

5-Bromo-2-(trifluoromethyl)phenol: serves as a versatile building block in organic synthesis. Its molecular structure, characterized by the presence of a bromine atom and a trifluoromethyl group attached to a phenolic ring, allows for various chemical transformations. Researchers utilize it to synthesize complex molecules, particularly in the development of pharmaceuticals and agrochemicals .

Sensors and Receptors

Due to its unique electronic properties, this compound is used in the design of sensors and receptors. The electron-withdrawing trifluoromethyl group enhances the sensitivity of the phenolic hydroxyl group, making it a prime candidate for detecting specific ions or molecules in analytical chemistry applications .

Polymer Chemistry

In polymer chemistry, 5-Bromo-2-(trifluoromethyl)phenol is employed to modify polymers, imparting them with flame retardant properties due to the presence of bromine. Additionally, its incorporation into polymers can result in materials with improved thermal stability and chemical resistance .

Active Pharmaceutical Ingredients

The compound’s structural features make it a precursor in the synthesis of active pharmaceutical ingredients (APIs). Its phenolic hydroxyl group can be engaged in coupling reactions to create diverse pharmacophores, which are essential for drug discovery and development .

Functionalization of Nanoparticles

Researchers use 5-Bromo-2-(trifluoromethyl)phenol to functionalize the surface of nanoparticles. This process enhances the nanoparticles’ properties, such as solubility and reactivity, making them suitable for various applications, including drug delivery and diagnostic imaging .

Boron Neutron Capture Therapy (BNCT)

The bromine atom in 5-Bromo-2-(trifluoromethyl)phenol can be utilized in Boron Neutron Capture Therapy, a targeted cancer treatment. By incorporating boron-containing compounds into cancer cells and irradiating them with neutrons, the therapy induces cell death selectively in tumor tissues .

Positron Emission Tomography (PET)

This compound can also serve as a precursor for the synthesis of radiotracers used in PET imaging. The trifluoromethyl group, in particular, is beneficial for introducing ^18F, a radioactive isotope of fluorine, which is a common PET imaging agent .

Antimicrobial Activity

Lastly, 5-Bromo-2-(trifluoromethyl)phenol has been studied for its antimicrobial properties. It can be incorporated into compounds that exhibit activity against a range of microbial pathogens, contributing to the field of antimicrobial drug development .

Safety and Hazards

This chemical is considered hazardous. It may cause skin burns, eye damage, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include wearing protective clothing and avoiding breathing dust, fume, gas, mist, vapors, or spray .

properties

IUPAC Name

5-bromo-2-(trifluoromethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrF3O/c8-4-1-2-5(6(12)3-4)7(9,10)11/h1-3,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJAPJZDTGAPNOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60661252
Record name 5-Bromo-2-(trifluoromethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60661252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-(trifluoromethyl)phenol

CAS RN

1121585-15-6
Record name 5-Bromo-2-(trifluoromethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60661252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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